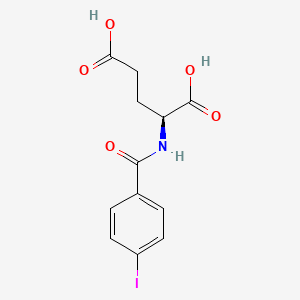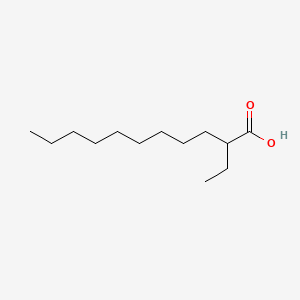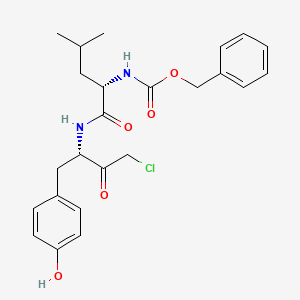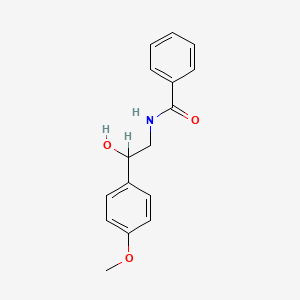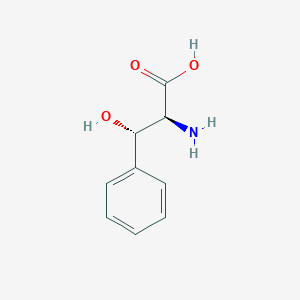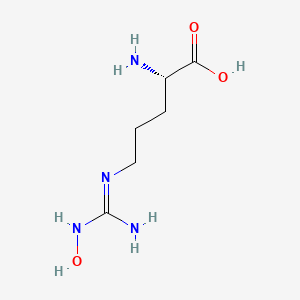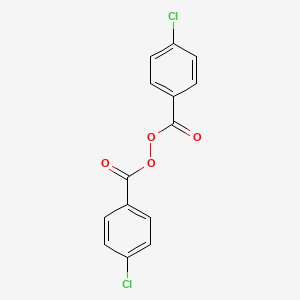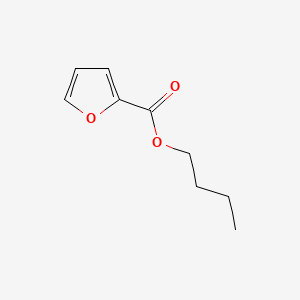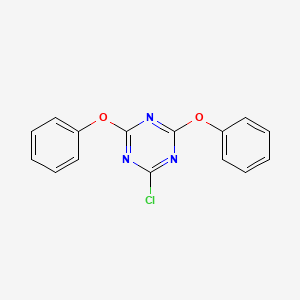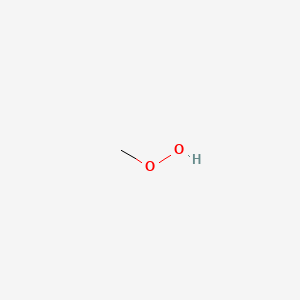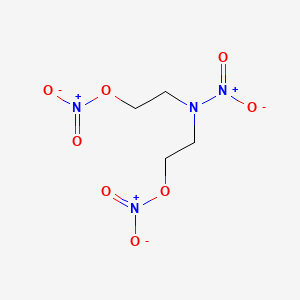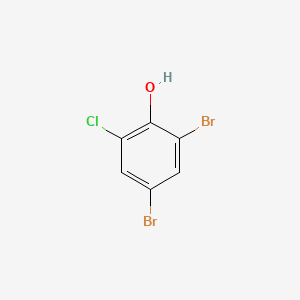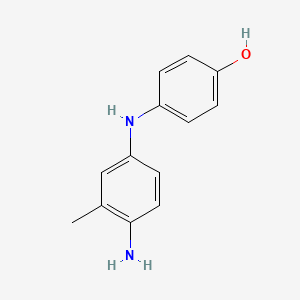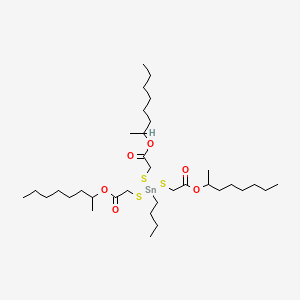
Butyltin tris(isooctyl mercaptoacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyltin tris(isooctyl mercaptoacetate) is an organotin compound widely used as a stabilizer in the production of polyvinyl chloride (PVC). This compound is known for its ability to inhibit the degradation of PVC by reacting with hydrochloric acid released during the processing of PVC, thereby preventing further elimination reactions that lead to discoloration and brittleness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyltin tris(isooctyl mercaptoacetate) typically involves the reaction of mono-n-butyltin trichloride and di-n-butyltin dichloride with isooctyl mercaptoacetate and sodium sulfide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Dissolution: Mono-n-butyltin trichloride and di-n-butyltin dichloride are dissolved in an appropriate solvent.
Reaction: Isooctyl mercaptoacetate and sodium sulfide are added to the solution, and the mixture is stirred at a specific temperature to facilitate the reaction.
Purification: The reaction mixture is purified to isolate butyltin tris(isooctyl mercaptoacetate) as a clear yellow liquid.
Industrial Production Methods
In industrial settings, the production of butyltin tris(isooctyl mercaptoacetate) follows a similar synthetic route but on a larger scale. The process is optimized to maximize yield and purity while minimizing environmental impact. The use of advanced reactors and purification techniques ensures the efficient production of high-quality butyltin tris(isooctyl mercaptoacetate) .
Chemical Reactions Analysis
Types of Reactions
Butyltin tris(isooctyl mercaptoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of tin oxides.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The mercaptoacetate groups can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: These reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of tin oxides, while substitution reactions can yield a variety of organotin compounds with different properties .
Scientific Research Applications
Butyltin tris(isooctyl mercaptoacetate) has a wide range of applications in scientific research, including:
Biology: The compound’s ability to interact with biological molecules makes it useful in certain biochemical studies.
Medicine: Research is ongoing into the potential medical applications of organotin compounds, including their use as antifungal and antibacterial agents.
Mechanism of Action
The primary mechanism by which butyltin tris(isooctyl mercaptoacetate) exerts its effects is through its interaction with hydrochloric acid released during the processing of PVC. The compound reacts with hydrochloric acid to form organotin chlorides, which do not catalyze further elimination reactions. This prevents the degradation of PVC and maintains its structural integrity . Additionally, the mercaptoacetate groups can substitute chloride ions at reactive sites, further stabilizing the polymer .
Comparison with Similar Compounds
Similar Compounds
Di-n-octyltin bis(isooctyl mercaptoacetate): Another organotin compound used as a PVC stabilizer.
Mono-n-octyltin tris(isooctyl mercaptoacetate): Similar in structure and function to butyltin tris(isooctyl mercaptoacetate).
Uniqueness
Butyltin tris(isooctyl mercaptoacetate) is unique due to its specific combination of butyltin and isooctyl mercaptoacetate groups, which provide optimal stabilization properties for PVC. Its ability to react with hydrochloric acid and substitute chloride ions at reactive sites makes it particularly effective in preventing PVC degradation .
Properties
CAS No. |
25852-70-4 |
|---|---|
Molecular Formula |
C34H66O6S3Sn |
Molecular Weight |
785.8 g/mol |
IUPAC Name |
6-methylheptyl 2-[butyl-bis[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl]stannyl]sulfanylacetate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-9(2)6-4-3-5-7-12-10(11)8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
BEFRKDFWQCSRJO-UHFFFAOYSA-K |
SMILES |
CCCCCCC(C)OC(=O)CS[Sn](CCCC)(SCC(=O)OC(C)CCCCCC)SCC(=O)OC(C)CCCCCC |
Canonical SMILES |
CCCC[Sn](SCC(=O)OCCCCCC(C)C)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C |
Key on ui other cas no. |
25852-70-4 |
physical_description |
Butyltin-tris(isooctylmercapto acetate) is a clear yellow liquid. (NTP, 1992) |
solubility |
less than 1 mg/mL at 72° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


